(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that features a thiophene ring and a trimethoxyphenyl group connected through an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Preparation of 3-(3,4,5-trimethoxyphenyl)acrylic acid: This can be achieved through the Perkin reaction, where 3,4,5-trimethoxybenzaldehyde reacts with acetic anhydride in the presence of a base.
Formation of the acrylamide: The acrylic acid is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation: The acid chloride is reacted with 2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired acrylamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Substituted phenyl derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: : This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology : It may serve as a ligand in the study of biological receptors or enzymes. Medicine Industry : Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the thiophene ring could participate in π-π stacking interactions.
Comparison with Similar Compounds
(E)-N-(2-(thiophen-3-yl)ethyl)-3-phenylacrylamide: Lacks the methoxy groups on the phenyl ring.
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)acrylamide: Contains only one methoxy group on the phenyl ring.
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide: Contains two methoxy groups on the phenyl ring.
Uniqueness: The presence of three methoxy groups on the phenyl ring in (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can significantly influence its chemical reactivity and binding properties, making it distinct from its analogs. These methoxy groups can enhance solubility, increase binding affinity, and potentially alter the compound’s electronic properties.
Properties
IUPAC Name |
(E)-N-(2-thiophen-3-ylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-10-14(11-16(22-2)18(15)23-3)4-5-17(20)19-8-6-13-7-9-24-12-13/h4-5,7,9-12H,6,8H2,1-3H3,(H,19,20)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNEORRQXYHDR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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